Vc-MMAD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

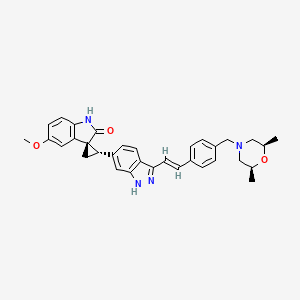

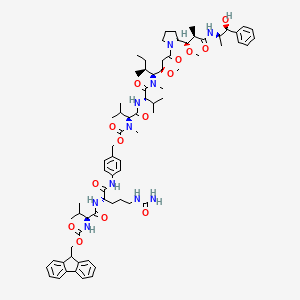

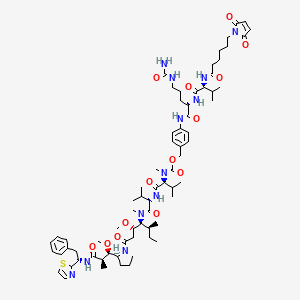

Vc-MMAD is an antibody-drug conjugate (ADC) that consists of the ADCs linker (Val-Cit) and a potent tubulin inhibitor (MMAD) .

Synthesis Analysis

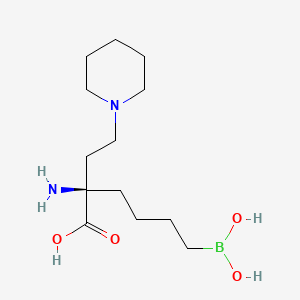

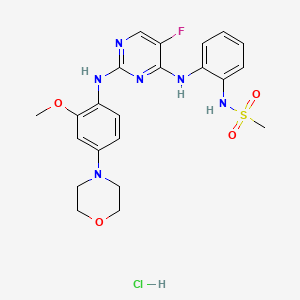

The design and development of ADCs like Vc-MMAD require the synergistic combination of the monoclonal antibody, the linker, and the payload . Two conjugation sites were examined in detail (both at the C-terminus of the anti-M1S1 antibody C16; C16-LC-AcLys-vc-MMAD or C16-HC-AcLys-vc-MMAD) after conjugation with AcLys-vc-MMAD .Molecular Structure Analysis

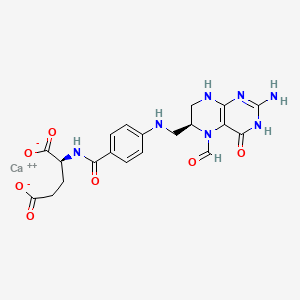

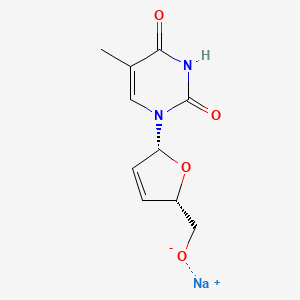

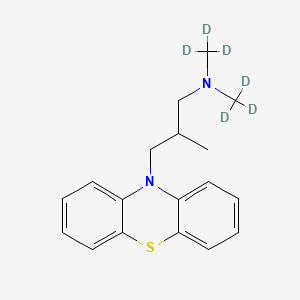

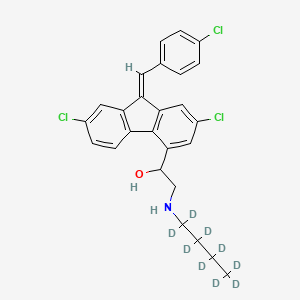

The molecular formula of Vc-MMAD is C70H104N12O14S . The exact mass is 1368.75 and the molecular weight is 1369.732 .Chemical Reactions Analysis

The two conjugates, C16-HC-AcLys-vc-MMAD and C16-LC-AcLys-vc-MMAD, showed similar cell killing in vitro with IC50 values of 0.053 and 0.054 nM, respectively .Physical And Chemical Properties Analysis

ADCs like Vc-MMAD offer some interesting physicochemical properties due to conjugation itself, and to the often hydrophobic payloads that must be considered during their CMC development .Aplicaciones Científicas De Investigación

Cancer Research

Vc-MMAD is an antibody-drug conjugate (ADC) that has shown promise in cancer research . It consists of a monoclonal antibody linked to a potent tubulin inhibitor (MMAD), which can specifically target and kill cancer cells . In particular, it has been used in the treatment of pancreatic cancer, where it showed excellent tumoricidal activity .

Immunology Research

In immunology, Vc-MMAD plays a crucial role in the development of ADCs. The stability of the antibody-drug linkers in systemic circulation and the rate of their intracellular processing within target cells are key factors determining the efficacy of ADCs . Vc-MMAD has been used to study these processes, contributing to the development of more effective ADCs.

Pharmacology Research

In pharmacology, Vc-MMAD is used to study the pharmacokinetics and pharmacodynamics of ADCs . The stability of Vc-MMAD in plasma can be effectively modulated by small chemical modifications to the linker, which can protect it from extracellular cleavage without significantly altering the intracellular linker processing .

Biochemistry Research

Vc-MMAD is used in biochemistry to study the stability of ADC linkers and their susceptibility to enzymatic cleavage . This research has led to the development of more stable and effective ADCs.

Molecular Biology Research

In molecular biology, Vc-MMAD is used to study the site-specific conjugation technologies of ADCs . The site of conjugation has a significant impact on the stability and pharmacokinetics of ADCs, and this research has contributed to the development of second-generation ADCs with improved properties .

Cell Biology Research

In cell biology, Vc-MMAD is used to study the intracellular processing of ADCs . It has been shown that the intracellular linker processing does not significantly alter when the linker is protected from extracellular cleavage .

Mecanismo De Acción

Target of Action

Vc-MMAD is an antibody-drug conjugate (ADC) that primarily targets the Death Receptor 5 (DR5) . DR5 is a cell surface receptor that is highly expressed on the plasma membrane of certain cancer cells . The high affinity and selectivity of the monoclonal antibody component of Vc-MMAD allows it to bind specifically to cells expressing DR5 .

Mode of Action

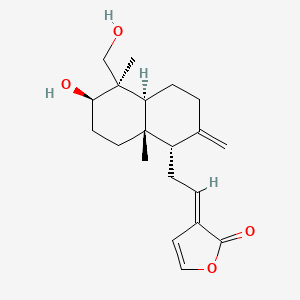

Upon binding to DR5, the Vc-MMAD ADC is internalized by the tumor cell through receptor-mediated endocytosis . Inside the cell, the ADC undergoes lysosomal degradation, leading to the release of the cytotoxic drug Monomethyl Auristatin E (MMAE) . MMAE is a potent anti-mitotic toxin that is covalently bound to the antibody through a protease-labile valine-citrulline (vc) linker .

Biochemical Pathways

Once released into the cytosol, MMAE exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M-phase cell cycle arrest . This disruption of the cell’s normal division process ultimately results in cell death via apoptosis induction . Additionally, the ADC can mediate cell death via antibody-dependent cell-mediated cytotoxicity and complement-dependent cytotoxicity .

Result of Action

The result of Vc-MMAD’s action is potent in vitro antitumor activity in a panel of human DR5-positive cell lines . In cell- and patient-derived xenografts, Vc-MMAD showed excellent tumoricidal activity . The compound’s action results in growth arrest and cell death, significantly reducing the viability of cancer cells .

Action Environment

The action of Vc-MMAD can be influenced by various environmental factors. For instance, the hydrophobic nature of the MMAE payload must be considered during the compound’s development . Additionally, the stability of the vc linker in the plasma can affect the compound’s action

Safety and Hazards

Direcciones Futuras

As the first generation of ADCs utilizing lysine and cysteine chemistries moves through the clinic and into commercialization, second-generation ADCs involving site-specific conjugation technologies are being evaluated and tested . These aim to be better characterized and controlled, with wider therapeutic indices as well as improved pharmacokinetic-pharmacodynamic (PK-PD) profiles .

Propiedades

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92)/t45-,46+,50-,51-,52-,53+,58-,59-,60-,61-,62+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBICHHPFYWKKI-BDVWXETGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H104N12O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1369.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vc-MMAD | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)

![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)